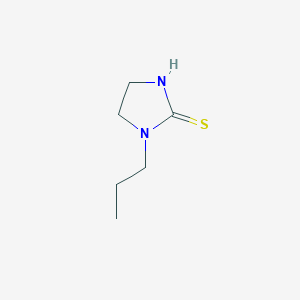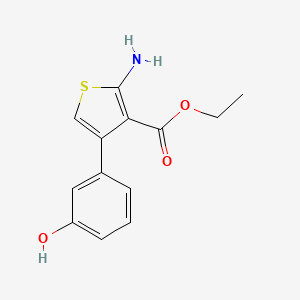![molecular formula C20H16Br2 B15076124 1,3-bis[2-(bromomethyl)phenyl]benzene CAS No. 22058-37-3](/img/structure/B15076124.png)
1,3-bis[2-(bromomethyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[2-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C20H16Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups, forming the bromomethyl groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-bis[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and other substituted derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include methyl-substituted derivatives.
科学研究应用
1,3-bis[2-(bromomethyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Pharmaceuticals: It is explored for its potential use in drug development and as a precursor for biologically active compounds.
Chemical Research: It is used in studies related to reaction mechanisms and the development of new synthetic methodologies
作用机制
The mechanism of action of 1,3-bis[2-(bromomethyl)phenyl]benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are influenced by the nature of the substituents and the reaction environment .
相似化合物的比较
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1,3,5-Tris(bromomethyl)benzene: A compound with three bromomethyl groups attached to the benzene ring.
1,3-Bis(bromomethyl)benzene: A compound with two bromomethyl groups attached to the benzene ring at the 1 and 3 positions
Uniqueness
1,3-bis[2-(bromomethyl)phenyl]benzene is unique due to the presence of two bromomethyl groups on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and materials science.
属性
CAS 编号 |
22058-37-3 |
|---|---|
分子式 |
C20H16Br2 |
分子量 |
416.1 g/mol |
IUPAC 名称 |
1,3-bis[2-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-6-1-3-10-19(17)15-8-5-9-16(12-15)20-11-4-2-7-18(20)14-22/h1-12H,13-14H2 |
InChI 键 |
GDUCIQRQVAVZCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CBr)C2=CC(=CC=C2)C3=CC=CC=C3CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


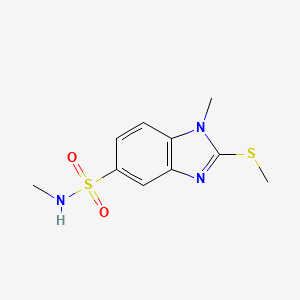

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
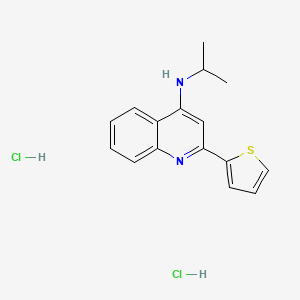
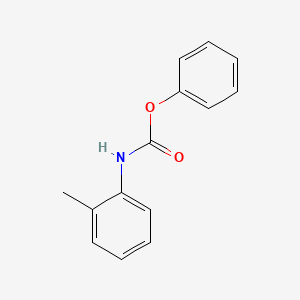
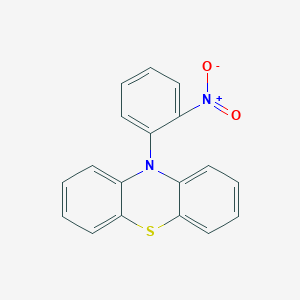

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
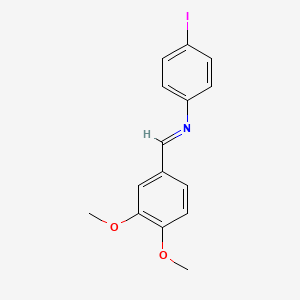

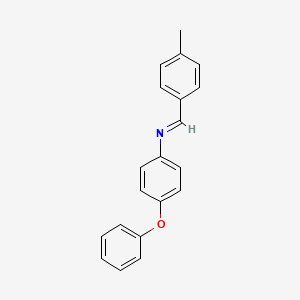
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
